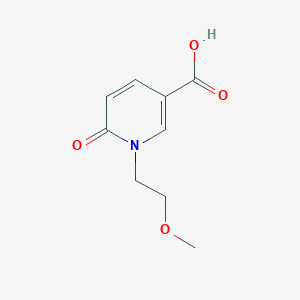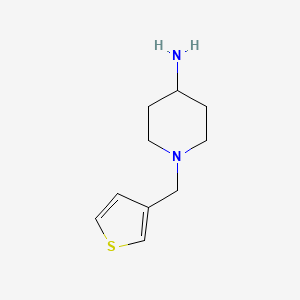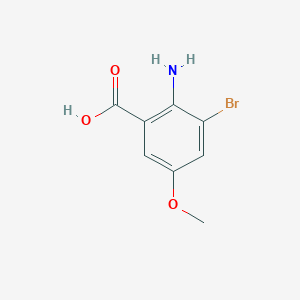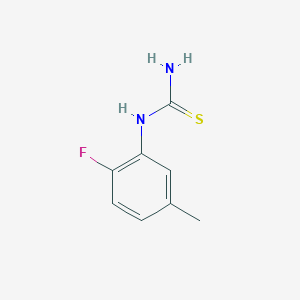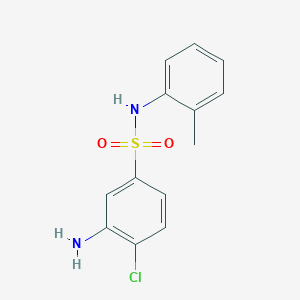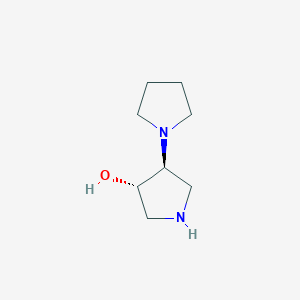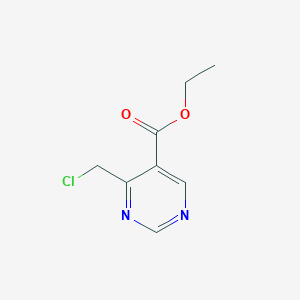
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate
Descripción general
Descripción
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H9ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4,6-dichloropyrimidine-5-carboxylic acid.
Reaction Steps: The carboxylic acid group is first converted to an ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Chloromethylation: The resulting ester undergoes chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4-position.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation step.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 4-(chloromethyl)pyrimidine-5-carboxylic acid.
Reduction: 4-methylpyrimidine-5-carboxylate.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of nucleotide analogs and their biological activity.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Ethyl 4-(bromomethyl)pyrimidine-5-carboxylate: Similar structure with a bromine atom instead of chlorine.
Ethyl 4-(fluoromethyl)pyrimidine-5-carboxylate: Similar structure with a fluorine atom instead of chlorine.
Ethyl 4-(iodomethyl)pyrimidine-5-carboxylate: Similar structure with an iodine atom instead of chlorine.
Uniqueness: Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate is unique due to its specific reactivity and the presence of the chloromethyl group, which influences its chemical behavior and applications compared to its bromo-, fluoro-, and iodo- counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
ethyl 4-(chloromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-4-10-5-11-7(6)3-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAYETVUJFKIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)
![3-[(5-Bromo-2-pyridinyl)amino]-1-propanol](/img/structure/B1517261.png)
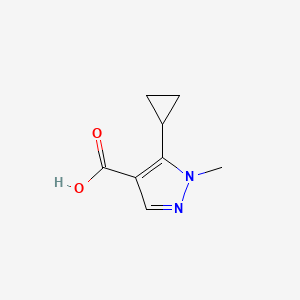
![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)
![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)

